molecular formula C8H7N3O B1376129 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone CAS No. 1386462-22-1

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone

Cat. No.: B1376129
CAS No.: 1386462-22-1
M. Wt: 161.16 g/mol
InChI Key: MTNYZRKKKMERFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties and biological activities to these compounds .

Preparation Methods

The synthesis of 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This method leverages the reactivity of the amino group and the diketone to form the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to the suppression of cancer cell growth and survival.

Comparison with Similar Compounds

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to interact with a wide range of biological targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)8-6-2-3-9-4-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNYZRKKKMERFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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